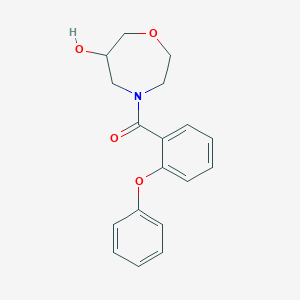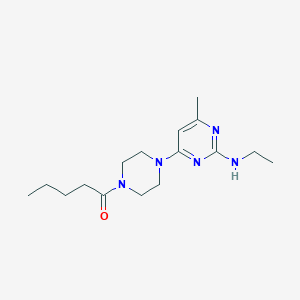
4-methyl-7-phenyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives involves the cyclization of corresponding intermediates, often initiated through reactions involving specific substitutions at the quinazolinone core. For instance, the oxidative cyclization of 2-arylidineamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzamides leads to the formation of new quinazolinones, which were evaluated for their antitumor activity (Abdel-Jalil et al., 2005). This method showcases the synthetic pathways utilized to create derivatives of the quinazolinone family.
Molecular Structure Analysis
Quinazolinone derivatives are characterized by their complex molecular structures, which include various substituents that significantly impact their biological activity. The molecular structure analysis typically involves computational methods like density functional theory (DFT) to elucidate the compound's electronic properties, vibrational properties, and charge distribution potential (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives engage in numerous chemical reactions, demonstrating a wide range of chemical properties. For example, the reactions can involve nitrosation, cyclization, and ring-opening, leading to the formation of various analogues and derivatives with distinct properties (Gescher et al., 1977). These reactions are crucial for modifying the compound's structure to achieve desired biological activities.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of quinazolinone derivatives have been synthesized and tested for their in vitro antitumor activities. For instance, derivatives with dithiocarbamate side chains showed significant inhibitory activity against human myelogenous leukemia K562 cells (Cao et al., 2005). Furthermore, new 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones prepared via oxidative cyclization demonstrated antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy (Abdel-Jalil et al., 2005).
Antimicrobial Studies
Quinazolinone derivatives have also been investigated for their antimicrobial properties. A study on substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones revealed promising antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Vidule, 2011).
Receptor Ligand Studies
Research on N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives has shown significant binding affinity for the 5-HT7 and 5-HT1A receptors, indicating potential applications in neuropharmacology and the development of therapies for psychiatric disorders (Intagliata et al., 2017). This study underscores the role of quinazolinone derivatives in exploring new therapeutic agents targeting serotonin receptors.
Eigenschaften
IUPAC Name |
4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-18-24-22(16-20(17-23(24)30)19-8-4-2-5-9-19)27-25(26-18)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,20H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLHKIQCYKTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)


![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)


![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)